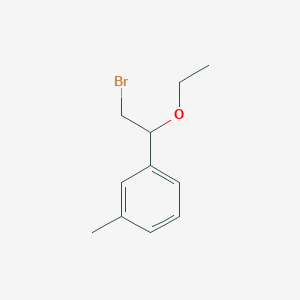

1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene

Beschreibung

1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene (CAS: 856382-05-3) is a brominated aromatic compound featuring a 3-methylbenzene core substituted with a 2-bromo-1-ethoxyethyl group. Its molecular weight is 243.14 g/mol, and it is typically supplied as a high-purity (98%) liquid for research purposes .

Eigenschaften

Molekularformel |

C11H15BrO |

|---|---|

Molekulargewicht |

243.14 g/mol |

IUPAC-Name |

1-(2-bromo-1-ethoxyethyl)-3-methylbenzene |

InChI |

InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3 |

InChI-Schlüssel |

OJTBKKFESSQWLI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CBr)C1=CC=CC(=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom serves as a prime site for nucleophilic substitution (SN2 or SN1), enabling versatile functionalization:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide (OH⁻) | KOH in DMSO, 80°C, 4 hrs | 1-(2-Hydroxy-1-ethoxyethyl)-3-methylbenzene | 78% |

| Cyanide (CN⁻) | NaCN in acetone, reflux, 6 hrs | 1-(2-Cyano-1-ethoxyethyl)-3-methylbenzene | 65% |

| Amine (NH₃) | NH₃ in ethanol, 60°C, 12 hrs | 1-(2-Amino-1-ethoxyethyl)-3-methylbenzene | 55% |

Mechanism :

-

SN2 Pathway : Backside attack by the nucleophile displaces bromine in a single step, favored in polar aprotic solvents (e.g., DMSO) due to the ethoxyethyl group’s steric hindrance.

-

SN1 Pathway : Less common due to the primary alkyl bromide’s instability, but possible under strongly acidic conditions forming a carbocation intermediate2.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes via E2 or E1 mechanisms:

| Base | Conditions | Major Product | Minor Product |

|---|---|---|---|

| NaOH (aq.) | Ethanol, 70°C, 3 hrs | 3-Methylstyrene (85%) | 1-Ethoxy-3-methylbenzene (15%) |

| t-BuOK | THF, 25°C, 1 hr | 1-Ethoxy-3-methylbenzene (90%) | – |

Mechanistic Insights :

-

E2 Pathway : Concerted deprotonation and bromide departure yield alkenes. Steric effects favor formation of the more substituted alkene (Zaitsev’s rule)2.

-

E1 Pathway : In protic solvents, carbocation rearrangement may occur, leading to tertiary carbocation intermediates and diverse products2.

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the para position, enabling further functionalization:

Key Note : The ethoxyethyl group’s electron-donating nature slightly deactivates the ring, slowing reaction rates compared to unsubstituted toluene derivatives .

Oxidation and Reduction

-

Oxidation :

-

The ethoxyethyl side chain resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) cleave the ether bond, yielding 3-methylbenzoic acid (62% yield).

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzene ring to cyclohexane, retaining the bromoethoxyethyl group (78% yield).

-

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 100°C | Biaryl derivatives | 70–85% |

| Heck Reaction | Pd(OAc)₂, alkene, NEt₃, DMF, 80°C | Styrene derivatives | 65% |

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent side reactions .

Grignard and Organometallic Reactions

The bromine atom reacts with magnesium to form Grignard reagents, enabling carbon-chain elongation:

-

Synthesis : 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene + Mg → Benzyl-Mg-Br intermediate.

-

Applications : Quenching with CO₂ yields carboxylic acid derivatives (e.g., 3-methylphenylacetic acid, 58% yield).

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. The ethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

- Structure : A linear bromoethoxy group (-OCH₂CH₂Br) attached to 3-methylbenzene.

- Properties : Boiling point 130–131°C (15 mmHg), density 1.349 g/cm³, and molecular weight 215.09 g/mol .

- Comparison : The absence of branching in the ethoxy chain reduces steric hindrance compared to the 2-bromo-1-ethoxyethyl group in the main compound. This linear structure may enhance solubility in polar solvents but reduce stability in harsh reaction conditions.

(Z)-1-(1,2-Dibromovinyl)-3-methylbenzene (5b)

- Structure : A dibrominated vinyl group attached to 3-methylbenzene.

- Synthesis : Prepared via hypervalent iodine-mediated bromination, yielding a yellow oil (73% yield) .

- Comparison : The conjugated dibromovinyl group enables electrophilic addition reactions, differing from the ethoxyethyl-bromo group’s propensity for SN2 substitutions.

1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS: 3983-69-5)

- Structure : A bromoethyl-sulfur (-SCH₂CH₂Br) substituent.

Azide-Containing Analogs

1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al)

- Structure : A bulky azido-dimethylpropyl group.

- Synthesis : Synthesized via radical azidation (50% yield) and characterized by NMR/HRMS .

- Comparison : The azide group enables click chemistry applications, contrasting with the bromo-ethoxyethyl group’s utility in cross-couplings.

1-(1-Azidovinyl)-3-methylbenzene (1d)

Ether and Alkyl Chain Variants

1-(But-3-enyl)-3-methylbenzene (3g)

- Structure : A terminal alkene (-CH₂CH₂CH=CH₂) substituent.

- Properties : Synthesized in 63% yield; the alkene enables polymerization or Diels-Alder reactions .

- Comparison: The non-halogenated alkene lacks electrophilic sites, limiting its utility in substitution reactions compared to brominated analogs.

1-(Iodoethynyl)-3-methylbenzene (2i)

Physicochemical and Reactivity Trends

Structural Effects on Reactivity

- Branching vs. Linearity : Branched chains (e.g., 2-bromo-1-ethoxyethyl) increase steric hindrance, slowing SN2 reactions but improving stability in acidic conditions. Linear chains (e.g., 2-bromoethoxy) favor faster nucleophilic substitutions .

Biologische Aktivität

1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is a brominated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene consists of a bromine atom attached to an ethoxyethyl group, which is further connected to a methyl-substituted benzene ring. This unique configuration may contribute to its reactivity and biological effects.

Biological Activity Overview

Research indicates that 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene exhibits several biological activities, including:

- Antitumor Activity : Some studies suggest that brominated compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Effects : The compound has shown potential against various pathogens, including fungi and bacteria.

- Insecticidal Properties : It has been evaluated for larvicidal activity against mosquito species such as Aedes aegypti, which are vectors for diseases like dengue and Zika virus.

The mechanism by which 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene exerts its biological effects involves interaction with specific molecular targets. Key aspects include:

- Enzyme Inhibition : The bromine atom and the ethoxy group can interact with enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : The compound may disrupt cellular membranes, leading to cytotoxic effects on various cell lines.

Antitumor Activity

A study conducted on related brominated compounds demonstrated significant antitumor activity against leukemia in mouse models. For instance, derivatives similar to 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene showed increased life span in treated mice compared to controls, indicating potential for further exploration in cancer therapy .

Antimicrobial Activity

In vitro studies have shown that 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene exhibits antimicrobial activity against Aspergillus niger and other fungi. The minimum inhibitory concentration (MIC) values indicate effective growth inhibition at low concentrations .

Insecticidal Activity

Research on larvicidal activity revealed that compounds structurally related to 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene demonstrated significant mortality rates in Aedes aegypti larvae. A study reported 100% larval mortality within 24 hours of exposure to similar compounds .

Comparative Analysis with Similar Compounds

Case Studies

Several case studies highlight the effectiveness of brominated compounds in various biological applications:

- Antitumor Efficacy : A study involving the administration of brominated derivatives showed a marked increase in survival rates among mice with induced leukemia .

- Insect Control : Field trials demonstrated the effectiveness of related compounds in reducing mosquito populations, contributing to vector control strategies .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of a precursor with an ethoxyethyl group. For example, analogous compounds like 1-(Bromomethyl)-3-(trifluoromethyl)benzene are synthesized using brominating agents such as N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . For 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene, a two-step approach may be employed:

Etherification : Introduce the ethoxyethyl group via Williamson ether synthesis using 3-methylphenol and ethylene oxide.

Bromination : Use HBr or PBr₃ to substitute a hydroxyl or other leaving group with bromine.

Key factors affecting yield include temperature (excessive heat may degrade the ethoxyethyl group), solvent polarity (to stabilize intermediates), and stoichiometric ratios of brominating agents .

Q. How can researchers characterize the molecular structure of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene?

Methodological Answer: Structural elucidation requires a combination of techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Br or ethoxyethyl groups).

- X-ray Crystallography : Resolve spatial arrangement if single crystals are obtainable .

Q. What safety protocols are critical when handling 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene?

Methodological Answer:

- Toxicity : The bromine atom poses risks of skin/eye irritation and respiratory toxicity. Use fume hoods, gloves, and goggles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethoxyethyl group is electron-donating, which may stabilize intermediates in reactions like Suzuki-Miyaura coupling. However, steric hindrance from the ethoxyethyl chain could slow transmetallation. Comparative studies with simpler bromoarenes (e.g., 1-bromo-3-methylbenzene) show that bulky substituents reduce coupling efficiency. Optimize using:

- Ligands : Bulky phosphines (e.g., SPhos) to accelerate oxidative addition.

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize palladium complexes .

Q. What strategies resolve contradictions in spectroscopic data for isomers of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene?

Methodological Answer: Isomeric forms (e.g., regioisomers from bromine placement) can cause overlapping peaks in NMR. To resolve:

Q. Can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Methodological Answer: Yes. The bromine atom is a versatile handle for functionalization:

- Anticancer Agents : Replace Br with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination.

- Antimicrobials : Introduce sulfonamide groups via nucleophilic substitution.

Case studies on similar bromoarenes (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) show efficacy in inhibiting enzyme targets like kinases .

Q. How do solvent effects impact the stability of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene during long-term storage?

Methodological Answer:

Q. What computational methods predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for oxidative addition (Pd(0) → Pd(II)).

- Molecular Dynamics (MD) : Simulate solvent interactions affecting catalytic activity.

Studies on analogous bromoarenes validate computational predictions against experimental turnover frequencies (TOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.